
(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine is a chemical compound with the molecular formula C7H16F2N2. It is characterized by the presence of an amino group, two fluorine atoms, and a propyl group attached to a central carbon atom. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-difluoropropylamine with methyl iodide and isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature of around 50-60°C. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and as a probe for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine: Characterized by the presence of two fluorine atoms and an amino group.
(3-Amino-2,2-difluoropropyl)(methyl)(ethyl)amine: Similar structure but with an ethyl group instead of a propyl group.
(3-Amino-2,2-difluoropropyl)(methyl)(butyl)amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various research applications.
Biological Activity
(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine, also known by its CAS number 1849238-97-6, is a chemical compound with significant potential in various fields of research, including medicinal chemistry and biochemistry. Its structure consists of a propyl group with two fluorine atoms and an amino group, which may confer unique biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
The molecular formula for this compound is C7H16F2N2, with a molecular weight of 166.21 g/mol. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for research applications .
Property | Value |
---|---|
Molecular Formula | C7H16F2N2 |
Molecular Weight | 166.21 g/mol |
CAS Number | 1849238-97-6 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-difluoropropylamine with methyl iodide and isopropylamine in the presence of a base like sodium hydroxide. This reaction is generally conducted in an organic solvent such as ethanol at temperatures between 50-60°C. Purification methods such as distillation or recrystallization are employed to obtain the final product.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amino group allows for hydrogen bonding with proteins or enzymes, potentially influencing their activity. The fluorine atoms may enhance lipophilicity, facilitating cellular absorption and interaction with intracellular targets .
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has indicated that compounds similar to this compound can act as enzyme inhibitors or modulators. For instance, studies on related amines have shown their potential in inhibiting specific enzyme pathways involved in metabolic processes .
- Therapeutic Potential : Preliminary investigations into the therapeutic applications suggest that this compound may exhibit anti-inflammatory or anti-cancer properties. Similar compounds have been noted for their ability to induce apoptosis in cancer cells through mitochondrial pathways .
- Toxicity Assessments : Toxicological evaluations are critical for understanding the safety profile of such compounds. Initial assessments indicate that while some derivatives exhibit low toxicity in vitro, comprehensive studies are required to establish safety for in vivo applications .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
This compound | Contains two fluorine atoms and an amino group | Potential enzyme inhibitor |
(3-Amino-2,2-difluoropropyl)(methyl)(ethyl)amine | Similar structure but with an ethyl group | Investigated for anti-cancer properties |
(3-Amino-2,2-difluoropropyl)(methyl)(butyl)amine | Similar structure but with a butyl group | Studied for metabolic pathway modulation |
Properties
Molecular Formula |
C7H16F2N2 |
---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
2,2-difluoro-N'-methyl-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C7H16F2N2/c1-6(2)11(3)5-7(8,9)4-10/h6H,4-5,10H2,1-3H3 |
InChI Key |
UGWQCTZTVZULMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.